6-Chlorouracil

Description

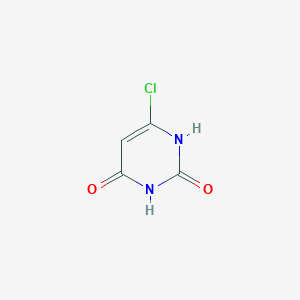

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFNWPSFCOSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195396 | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-27-3 | |

| Record name | 6-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of 6 Chlorouracil

Precursor Chemistry and Synthetic Pathways to 6-Chlorouracil (B25721)

The preparation of this compound is accomplished through several synthetic routes, primarily distinguished by their starting materials and intermediate compounds. A prevalent and industrially suitable method commences with the cyclization of diethylmalonate and urea (B33335) to form barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). rasayanjournal.co.inguidechem.com This intermediate is then subjected to chlorination to yield the final product.

Another significant pathway to this compound starts from 2,4,6-trichloropyrimidine (B138864). chemicalbook.com This method involves the selective hydrolysis of the chloro groups at positions 2 and 4. The reaction is typically carried out by refluxing 2,4,6-trichloropyrimidine in an aqueous solution of sodium hydroxide (B78521), followed by acidification with hydrochloric acid to precipitate this compound. chemicalbook.com This route can achieve very high yields, with some reports indicating up to 97%. chemicalbook.com

Regioselective Halogenation and Functionalization Strategies for Uracil (B121893) Derivatives

Regioselectivity is a cornerstone of uracil chemistry, enabling the precise introduction of functional groups at specific positions on the pyrimidine (B1678525) ring. The synthesis of this compound itself is a prime example of regioselective halogenation. The reaction of barbituric acid with phosphorus oxychloride selectively introduces a chlorine atom at the C6 position, which is activated towards nucleophilic attack.

Once synthesized, the chlorine atom at the C6 position of this compound serves as a versatile leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position. For instance, treatment of this compound with amines, such as 3(R)-aminopiperidine, leads to the formation of 6-amino-substituted uracils. googleapis.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) yields 6-hydrazinyluracils, which are precursors for fused pyrimidine systems. nih.gov

Furthermore, the nitrogen atoms of the uracil ring (N1 and N3) can be selectively functionalized. Regioselective alkylation at the N1 and N3 positions can be achieved by reacting this compound with alkyl halides in the presence of a base like potassium carbonate in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction conditions can be tuned to favor mono- or di-alkylation. For example, 1-substituted or 1,3-disubstituted 6-chlorouracils can be prepared and subsequently used in further synthetic transformations. nih.govresearchgate.net

Other advanced functionalization strategies include metal-catalyzed cross-coupling reactions. tandfonline.comresearchgate.net For instance, lithiation of protected uridines followed by reaction with an electrophile allows for regioselective functionalization at the C6 position. tandfonline.com These methods provide powerful tools for creating a diverse library of uracil derivatives with tailored chemical properties.

Stereocontrolled Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound, particularly nucleosides, where a sugar moiety is attached to the uracil base, requires precise control of stereochemistry. The key challenge lies in controlling the configuration (α or β) at the anomeric carbon of the sugar.

A common strategy for stereocontrolled nucleoside synthesis is the Vorbrüggen glycosylation. This method involves the reaction of a silylated heterocyclic base, such as this compound, with an activated sugar derivative (e.g., a glycosyl halide or acetate) in the presence of a Lewis acid catalyst. The silylation of this compound, for instance with hexamethyldisilazane, enhances its solubility and reactivity.

The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the sugar's protecting groups, the solvent, and the Lewis acid used. For example, the use of a participating group (like an acetyl or benzoyl group) at the C2' position of the sugar can direct the incoming nucleobase to the β-face, resulting in the formation of the desired β-nucleoside.

In the synthesis of carbocyclic nucleoside analogs, where the sugar ring is replaced by a carbocycle, stereocontrol is equally crucial. One approach involves the reaction of a lithiated pyrimidine derivative, such as (6-chloro-2,4-dimethoxypyrimidin-5-yl)lithium, with a chiral carbocyclic ketone precursor. researchgate.net This allows for the construction of novel carbocyclic C-nucleosides with defined stereochemistry. researchgate.net Asymmetric hydrogenation is another powerful technique used to create chiral centers in the synthesis of complex drug substances derived from this compound. okayama-u.ac.jp

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental footprint of chemical manufacturing. rasayanjournal.co.inbenthamdirect.comeurekaselect.com Traditional methods often rely on hazardous solvents and toxic reagents, generating significant chemical waste. rasayanjournal.co.in

Key green chemistry strategies in pyrimidine synthesis include the use of safer solvents, the development of catalyst-based reactions, and the implementation of energy-efficient techniques like microwave-assisted and ultrasonic synthesis. rasayanjournal.co.inresearchgate.netjmaterenvironsci.com For instance, replacing hazardous solvents with water or ionic liquids can significantly improve the environmental profile of a reaction. rasayanjournal.co.inresearchgate.net

In the context of this compound synthesis, improvements in atom economy are a primary focus. The route starting from diethylmalonate and urea, which proceeds through barbituric acid, is considered to have good atom economy. rasayanjournal.co.inguidechem.com Further green improvements include the use of catalytic systems to reduce the amount of reagents needed.

Solvent-free, or solid-state, reactions represent another green approach. These methods can lead to higher yields, shorter reaction times, and easier product purification. eurekaselect.com The development of one-pot, multi-component reactions, where several synthetic steps are combined without isolating intermediates, also aligns with the principles of green chemistry by reducing solvent usage and waste generation. benthamdirect.comeurekaselect.com While specific green protocols for this compound are still emerging, the broader trends in green pyrimidine synthesis offer a clear roadmap for future improvements. rasayanjournal.co.inbenthamdirect.comeurekaselect.com

Advanced Synthetic Methodologies for Isotopic Labeling of this compound

Isotopically labeled compounds are indispensable tools in various fields of research, including metabolic studies and mechanistic investigations. The synthesis of isotopically labeled this compound and its derivatives can be achieved by incorporating stable or radioactive isotopes such as ¹³C, ¹⁴C, ¹⁵N, or deuterium (B1214612) (²H).

The strategy for isotopic labeling depends on the desired isotope and its position in the molecule. For carbon labeling, a common precursor is isotopically labeled cyanoacetic acid. For example, [cyano-¹⁴C]cyanoacetic acid, which can be readily prepared from potassium [¹⁴C]cyanide, can be used to synthesize 6-amino-[6-¹⁴C]uracil derivatives. nih.gov This approach could be adapted to produce [6-¹⁴C]chlorouracil. Similarly, [4,5-¹³C₂]uracil has been used in studies to elucidate fragmentation pathways in mass spectrometry. acs.org

Nitrogen labeling can be achieved by using ¹⁵N-labeled urea as a starting material in the cyclization reaction to form the pyrimidine ring. Uracil-¹⁵N₂ is commercially available and serves as a precursor for various labeled pyrimidine derivatives. medchemexpress.com Deuterium-labeled uracil, such as uracil-d₄, is also available and can be used in synthetic schemes. medchemexpress.com

The synthesis of these labeled compounds often requires meticulous purification of reagents and solvents, especially when working on a small scale. nih.gov The incorporation of these isotopes allows for detailed tracking of the molecule in biological systems and provides valuable insights into reaction mechanisms and metabolic pathways.

Data Tables

Table 1: Synthetic Routes to this compound

| Starting Materials | Key Intermediates | Reagents | Reported Yield | Reference(s) |

| Diethylmalonate, Urea | Barbituric acid | Acetic anhydride, Phosphorus oxychloride | 61.5% (overall) | rasayanjournal.co.in, guidechem.com |

| 2,4,6-Trichloropyrimidine | - | Sodium hydroxide, Hydrochloric acid | 97% | chemicalbook.com |

| Barbituric acid | - | Phosphorus oxychloride | Not specified | medchemexpress.com |

Table 2: Functionalization of this compound Derivatives

| Substrate | Reagent(s) | Product Type | Position(s) Functionalized | Reference(s) |

| This compound | Alkyl iodide, K₂CO₃ | N-Alkyl-6-chlorouracil | N1 and/or N3 | nih.gov |

| This compound | Hydrazine hydrate | 6-Hydrazinyluracil | C6 | nih.gov |

| This compound | 3(R)-Aminopiperidine | 6-Amino-substituted uracil | C6 | googleapis.com |

| Protected Uridine (B1682114) | LDA, CH₃I, SeO₂, Mesyl chloride, NaN₃ | 6-Azidomethyluridine | C6 | tandfonline.com |

Chemical Reactivity and Reaction Mechanisms of 6 Chlorouracil

Nucleophilic Substitution Reactions at the C6 Position of 6-Chlorouracil (B25721)

The presence of the chlorine atom at the C6 position renders the this compound ring susceptible to nucleophilic substitution, a reaction pathway that is extensively utilized for the synthesis of various 6-substituted uracil (B121893) derivatives. researchgate.net The electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms in the pyrimidine (B1678525) ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

This reactivity has been exploited in the synthesis of compounds with potential biological applications. For instance, this compound serves as a precursor for creating fused di- and tricyclic pyrimidines. researchgate.net The reaction of 1-substituted 6-chlorouracils with primary amines, followed by a series of transformations, leads to the formation of xanthines. researchgate.net

Common nucleophiles used in these reactions include amines, thiols, and carbanions. The reaction of this compound with various amines, such as hydrazine (B178648) hydrate (B1144303) or primary amines, is a common method for introducing nitrogen-based substituents at the C6 position. nih.gov Similarly, reaction with thiophenol under basic conditions yields 6-phenylthiouracil. mendeley.com Amidines have also been used as nucleophiles to react with this compound, forming N-uracil amidines, which are intermediates in the synthesis of polysubstituted xanthines. nih.gov

The conditions for these reactions typically involve polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol, and often require the presence of a base such as potassium carbonate or triethylamine (B128534) to facilitate the reaction. nih.govrdd.edu.iq For example, the alkylation of this compound with 2-(bromomethyl)benzonitrile (B57715) is carried out in a DMSO/DMF solvent system using sodium hydride and lithium bromide as bases.

The following table summarizes representative nucleophilic substitution reactions of this compound and its derivatives.

| This compound Derivative | Nucleophile | Key Reagents/Solvent | Product | Reference |

|---|---|---|---|---|

| 1,3-dialkyl-6-chlorouracil | Hydrazine hydrate | - | 6-Hydrazinyluracils | nih.gov |

| 1-Benzyl-6-chlorouracil | Ethanolic methylamine | Ethanol | 1-Benzyl-6-methylaminouracil | researchgate.net |

| This compound | Thiophenol | Basic conditions | 6-Phenylthiouracil | mendeley.com |

| This compound | 2-(bromomethyl)benzonitrile | NaH, LiBr / DMSO/DMF | 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | |

| This compound | Various pyridines (e.g., 4-(dimethylamino)pyridine) | - | Pyridinium-substituted uracils | chemicalbook.comguidechem.comfishersci.iersc.org |

| 1,3-Dimethyl-6-chlorouracil | Benzamidine hydrochloride | - | N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzimidamide | rsc.org |

| 5-Alkyl-6-chlorouracils | 1-Substituted piperazines | Ethanol, K₂CO₃ | 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils | mdpi.com |

Electrophilic Aromatic Substitution Reactions of this compound

The pyrimidine ring in this compound is electron-deficient due to the influence of the two ring nitrogen atoms and the two exocyclic carbonyl groups. This inherent electronic property makes the molecule generally resistant to electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic system. While the chlorination of uracil itself is known to occur, primarily at the C5 position, the subsequent electrophilic substitution on the this compound ring is not a commonly reported or favorable reaction pathway. iwaponline.com The literature does not provide significant examples of reactions such as nitration or Friedel-Crafts alkylation directly on the this compound ring system.

Radical Reactions and Oxidative Transformations of this compound

This compound and its derivatives can participate in radical reactions and oxidative transformations. A notable example is the photostimulated radical-nucleophilic substitution (S(RN)1) reaction of 6-chloro-2,4-dimethoxypyrimidine with trimethyltin (B158744) anions (Me₃Sn⁻) to produce the corresponding 6-(trimethylstannyl)pyrimidine in high yield. nih.gov This stannylated intermediate can then undergo palladium-catalyzed cross-coupling reactions. nih.gov

Oxidative transformations have also been documented. The oxidation of 6-N-substituted amino-1,3-dimethyluracils, which are synthesized from 1,3-dimethyl-6-chlorouracil, with reagents like m-chloroperoxybenzoic acid (m-CPBA), leads to a rearrangement that forms biologically relevant pyrrolo[2,3-d]pyrimidine derivatives. thieme-connect.com In another synthetic route, 6-benzoyluracil derivatives have been synthesized through the oxidation of related acetonitrile (B52724) precursors using atmospheric oxygen in the presence of sodium hydride. researchgate.net Furthermore, a concise synthesis of xanthines involves a copper-catalyzed intramolecular oxidative C-H amidination of N-uracil amidines derived from this compound. nih.gov

Photoreactivity and Photodecomposition Pathways of this compound

This compound exhibits significant photoreactivity upon exposure to ultraviolet (UV) radiation. Studies have shown that photolysis of this compound in aqueous solutions can lead to the formation of photohydrates via an ionic mechanism in the excited state, which is accompanied by the elimination of hydrogen chloride (HCl). rsc.org

Derivatives of this compound also undergo distinct photochemical reactions. For example, the acid-catalyzed photoreaction of 1,3-dimethyl-6-chlorouracil with polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and pyrene (B120774) results in a [2+2] cycloaddition, yielding cyclobutapyrimidine adducts. researchgate.net This indicates that the C5-C6 double bond of the uracil ring can participate in photocycloaddition reactions. The photoreaction of 1,3-dimethyl-6-chlorouracil with mesitylene (B46885) in the presence of trifluoroacetic acid also leads to photocycloadducts. researchgate.net These reactions highlight a pathway for forming complex polycyclic structures from the relatively simple this compound scaffold.

Tautomerism, Acid-Base Equilibria, and Protonation States of this compound

Like uracil itself, this compound can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The diketo form is generally the most stable and predominant tautomer in the solid state and in solution. nih.govmdpi.com Computational studies using density functional theory (DFT) have been employed to analyze the relative stabilities of various tautomers. nih.gov These studies have evaluated the effect of the chlorine substitution at the C6 position on the stability of the different tautomers compared to uracil and 5-chlorouracil (B11105). nih.gov

The acid-base properties of this compound are characterized by its pKa value, which has been predicted to be approximately 6.24. chemicalbook.comguidechem.comchemicalbook.com This value reflects the acidity of the N-H protons of the pyrimidine ring.

Protonation significantly alters the tautomeric equilibrium of this compound. Infrared multiple photon dissociation (IRMPD) action spectroscopy combined with theoretical calculations has shown that protonation can induce tautomerization. nih.gov Specifically, protonation preferentially stabilizes noncanonical tautomers where both carbonyl groups are converted into hydroxyl groups, forming a dihydroxy-pyrimidine structure. nih.gov This shift in tautomeric preference upon protonation could have implications for its molecular recognition and reactivity in biological systems. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₃ClN₂O₂ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 146.53 g/mol | chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 6.24 ± 0.10 | chemicalbook.comguidechem.comchemicalbook.com |

| Appearance | White to off-white solid/powder | guidechem.comchembk.com |

| Water Solubility | 4.885 g/L (at 25 °C) | chemicalbook.comguidechem.comchembk.com |

The table below illustrates the primary tautomeric forms of this compound.

| Tautomer Name | Structure | Description |

|---|---|---|

| Dione (Canonical) | O=C1N=C(Cl)C=C(N1)O | The most stable diketo form with protons on N1 and N3. |

| 2-Hydroxy-4-keto | OC1=NC(Cl)=CC(=O)N1 | Enol form with a hydroxyl group at C2. |

| 4-Hydroxy-2-keto | O=C1NC(Cl)=CC(O)=N1 | Enol form with a hydroxyl group at C4. |

| 2,4-Dihydroxy | OC1=NC(Cl)=CC(O)=N1 | Dienol form with hydroxyl groups at both C2 and C4. Stabilized upon protonation. nih.gov |

Kinetic and Thermodynamic Aspects of this compound Chemical Transformations

Thermodynamic considerations are crucial in understanding the stability of this compound and its various forms. As discussed in the previous section, computational studies have been performed to determine the relative thermodynamic stabilities of the different tautomers of this compound. nih.gov These calculations consistently show that the diketo tautomer is the most stable form in the gas phase and in solution, although protonation can shift this equilibrium dramatically. nih.govnih.gov The thermodynamic favorability of nucleophilic substitution reactions at the C6 position is driven by the formation of a stable product and the departure of the chloride leaving group.

Biochemical and Molecular Interactions of 6 Chlorouracil

Enzymatic Biotransformation and Metabolism of 6-Chlorouracil (B25721)

The metabolic fate of this compound is dictated by several enzymatic pathways, including oxidation, reduction, conjugation, and hydrolysis. These biotransformations alter the compound's structure and are crucial for its processing within biological systems.

Reductive and Oxidative Metabolic Pathways of this compound

The metabolism of chlorinated pyrimidines can be complex, often involving cytochrome P450 (CYP) enzymes. mdpi.comnih.govnih.gov While direct studies on this compound are limited, research on related compounds provides insight into its likely metabolic pathways. For instance, the metabolism of the herbicide terbacil (B128106) (3-tert-butyl-5-chloro-6-methyluracil) in orange seedlings involves the oxidation of the methyl group at the C6 position to a hydroxymethyl group, forming 3-tert-butyl-5-chloro-6-hydroxymethyluracil. nih.gov This suggests that if a substituent is present at the C6 position alongside the chlorine, it could be a site for oxidative metabolism.

For pyrimidine (B1678525) rings, metabolism can proceed via N-oxidation followed by ring-opening to form intermediates like formamide, which can then be further processed. nih.gov In the case of 6-(chloromethyl)uracil (B101096), a related compound, potential oxidative pathways could lead to the formation of 6-formyluracil or 6-carboxyuracil, while reduction could yield 6-methyluracil.

Furthermore, studies on a derivative, 1-allyl-3,5-diethyl-6-chlorouracil, in rabbits identified both sulfur-free and sulfur-containing metabolites. researchgate.netcdnsciencepub.com The major sulfur-free metabolite was identified as a cyclized, hydroxylated compound, indicating intricate oxidative processes. cdnsciencepub.com The formation of sulfur-containing metabolites points towards conjugation pathways, which are discussed below.

Glycosylation and Conjugation Reactions of this compound Metabolites

Following initial oxidative modifications, metabolites of chlorinated uracils can undergo Phase II conjugation reactions. A prominent example is the formation of a β-glucoside conjugate from the hydroxylated metabolite of terbacil. nih.gov This glycosylation reaction, catalyzed by enzymes like glucosyltransferases, increases the water solubility of the metabolite, facilitating its transport and storage within the organism.

General metabolic pathways for xenobiotics include glucuronidation and sulfation. uomus.edu.iq N-glucuronidation is a known pathway for other heterocyclic compounds and could be a potential route for this compound or its metabolites, although this is a minor pathway for many amines compared to oxidative processes. uomus.edu.iq Another critical conjugation pathway is the formation of glutathione (B108866) (GSH) conjugates, which typically occurs with electrophilic substrates. uomus.edu.iq The identification of sulfur-containing metabolites from the derivative 1-allyl-3,5-diethyl-6-chlorouracil strongly suggests that it or its metabolic intermediates are sufficiently electrophilic to react with endogenous thiols like GSH, leading to the formation of methylthio metabolites. researchgate.net

| Metabolite Type | Precursor Compound | Resulting Metabolite | Organism/System | Citation |

| Oxidation | Terbacil (3-tert-butyl-5-chloro-6-methyluracil) | 3-tert-butyl-5-chloro-6-hydroxymethyl uracil (B121893) | Orange Seedlings | nih.gov |

| Conjugation | 3-tert-butyl-5-chloro-6-hydroxymethyl uracil | β-glucoside conjugate | Orange Seedlings | nih.gov |

| Complex/Sulfur | 1-allyl-3,5-diethyl-6-chlorouracil | 6,8-diethyl-2-hydroxymethyltetrahydrothiazolo[3,2-c]pyrimidine-5,7 (4H,6H)-dione | Rabbit | researchgate.net |

Hydrolytic Pathways Affecting this compound

In studies of related compounds, the chlorination of uracil derivatives can lead to the formation of 5-chlorouracil (B11105), which subsequently fragments via hydrolysis of the ring between the C-4 and C-5 positions. nsf.gov Additionally, derivatives such as 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil, demonstrating the susceptibility of substituted uracils to hydrolysis.

Interactions of this compound with Nucleic Acid Systems

As a nucleobase analog, this compound has the potential to interact with the machinery of nucleic acid synthesis and repair, and if incorporated, to affect the structure and stability of DNA and RNA.

Mechanism of Incorporation of this compound into DNA and RNA

The incorporation of a nucleobase analog into DNA or RNA first requires its conversion into the corresponding nucleoside triphosphate. For DNA, this would be 6-chloro-2'-deoxyuridine triphosphate, and for RNA, 6-chlorouridine (B14250536) triphosphate. These triphosphates can then serve as substrates for DNA or RNA polymerases. nih.gov

Notably, the incorporation can be mutagenic, as polymerases also facilitate the misincorporation of dGTP opposite ClU, which can lead to transition mutations. nih.govoup.com An E. coli strain has even been evolved to have its genome almost entirely substituted with ClU in place of thymine. oup.comresearchgate.net For RNA, T7 RNA polymerase has been shown to be capable of incorporating modified nucleotides, including 5-chlorouracil, into RNA transcripts. nih.gov Given that DNA and RNA polymerases can exhibit substrate promiscuity, it is plausible that 6-chlorouridine triphosphate could be incorporated into RNA, though its efficiency and consequences are not established. nih.govtakarabio.comebi.ac.uksigmaaldrich.cnuniprot.org

Structural Perturbations and Stability Changes Induced by this compound in Nucleic Acids

The presence of a halogen atom on the uracil ring can alter the physical and electronic properties of the nucleobase, which in turn can affect the structure and stability of nucleic acid duplexes. oup.com Research on 5-chlorouracil (ClU) provides significant insights into these potential effects.

Crystal structure analyses of DNA duplexes containing a ClU:A base pair reveal that its geometry is nearly identical to that of a canonical T:A base pair. oup.comresearchgate.net The duplex maintains a normal B-form conformation, and the modification does not cause significant structural perturbations. oup.comnih.gov Thermodynamically, the inclusion of ClU can even be stabilizing; the melting temperature of a DNA duplex containing ClU was found to be slightly higher than that of the corresponding duplex with thymine. nih.gov

However, the situation for this compound would likely be different. The C6 position of uracil is directly involved in the Watson-Crick hydrogen bonding with adenine. Placing a bulky and electronegative chlorine atom at this position would be expected to sterically and electronically hinder the formation of a standard base pair, likely leading to significant perturbation and destabilization of a nucleic acid duplex. This contrasts with the C5 position, which resides in the major groove of the DNA double helix and can accommodate modifications with less structural disruption. oup.com While halogenation at the C6 position has been noted to enhance binding to certain uracil-processing enzymes, its effect within a DNA or RNA helix remains a topic for further investigation.

| Property | Finding for 5-Chlorouracil in DNA | Potential Implication for this compound | Citation |

| Base Pairing | Forms a stable pair with Adenine (A), geometrically similar to a T:A pair. | Likely to disrupt standard Watson-Crick pairing due to steric hindrance at the hydrogen-bonding face. | oup.comresearchgate.net |

| Duplex Structure | No significant perturbation to the overall B-form DNA conformation. | Expected to cause significant local structural distortion. | oup.comnih.gov |

| Thermal Stability | Can slightly increase the melting temperature (Tm) of a DNA duplex compared to Thymine. | Expected to decrease the thermal stability of a DNA/RNA duplex. | nih.gov |

| Mutagenesis | Promotes mispairing with Guanine (G), leading to A:T to G:C transitions. | If incorporated, would likely be a highly mutagenic lesion. | nih.govoup.com |

Recognition and Processing of this compound-Containing Nucleic Acids by Enzymes

The incorporation of modified nucleobases such as this compound into DNA or RNA can trigger recognition and processing by various cellular enzymes, primarily those involved in nucleic acid repair and metabolism. The enzymatic response is dictated by the structural and electronic perturbations introduced by the chlorine atom at the C6 position of the uracil ring.

Enzymes of the base excision repair (BER) pathway are critical for identifying and removing damaged or inappropriate bases from DNA. wikipedia.org DNA glycosylases, the enzymes that initiate BER, typically scan the DNA duplex for lesions. wikipedia.orgnih.gov They often employ an "extrahelical" recognition mechanism, where a suspected damaged base is flipped out of the DNA helix and into the enzyme's active site for inspection. acs.org The efficiency of this recognition and subsequent excision is highly dependent on the nature and position of the base modification.

For halogenated uracils, the position of the halogen is a key determinant of enzyme recognition. For instance, 5-chlorouracil, a known marker of DNA damage, is a recognized substrate for the human enzyme Thymine-DNA Glycosylase (TDG). nih.govportlandpress.com TDG is a key multifunctional enzyme in the BER pathway that removes various lesions, including those arising from the deamination of 5-methylcytosine. nih.govportlandpress.com The ability of TDG to process 5-substituted uracils is well-documented. nih.gov However, the substitution at the C6 position in this compound presents a different steric and electronic profile. While halogenation at the C6 position is suggested to enhance binding to some uracil-processing enzymes, it may also hinder the catalytic steps required for excision. pharmaffiliates.com Studies on DNA glycosylases like E. coli uracil-DNA glycosylase (UNG) and mismatch uracil-DNA glycosylase (MUG) show that steric limitations are a crucial factor in substrate specificity. acs.org The bulky chlorine atom at the C6 position, which projects into the major groove of the DNA helix, would likely face different steric challenges within the active site of a glycosylase compared to a C5 substitution.

DNA polymerases, the enzymes responsible for synthesizing DNA, may also interact differently with this compound. The fidelity of DNA replication relies on the polymerase's ability to select the correct nucleotide that forms a proper Watson-Crick base pair with the template strand. unacademy.comd-nb.info The geometry of the active site is a critical factor in this selection process. d-nb.info While a 5-halouracil can mimic thymine, the C6-chloro substitution in this compound would alter the base's hydrogen bonding face and shape, potentially leading to misincorporation or stalling of the polymerase. If incorporated, the presence of this compound could reduce the fidelity of subsequent rounds of replication.

Enzyme Inhibition and Modulatory Effects of this compound

This compound and its derivatives are known to interact with and modulate the activity of several enzymes, particularly those involved in pyrimidine metabolism. These interactions range from competitive inhibition to allosteric modulation, depending on the specific enzyme and the structure of the inhibitor.

A primary target for inhibitors derived from this compound is thymidine (B127349) phosphorylase (TP), an enzyme that plays a crucial role in the pyrimidine salvage pathway and is also implicated in angiogenesis. scispace.comnih.gov Various derivatives of this compound have been developed as potent inhibitors of TP.

Research has shown that 6-halouracils substituted at the C5 position with hydrophobic groups exhibit significant inhibitory activity against human thymidine phosphorylase. scispace.com These compounds often act as competitive inhibitors, binding to the enzyme's active site. For example, 6-Chloro-5-cyclopent-1-en-1-yluracil was found to be a highly efficient inhibitor of TP, with a K_i_ value of 0.20 µM for the enzyme expressed in V79 cells. scispace.com Another potent competitive inhibitor, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), was reported to have a K_i_ of 165 nM and was highly selective for TP over other related enzymes like uridine (B1682114) phosphorylase and purine (B94841) nucleoside phosphorylase. nih.gov

The mechanism of inhibition is often competitive with respect to the substrate, thymidine. However, non-competitive inhibition has also been observed with certain dihydropyrimidone derivatives, indicating that binding can occur at sites other than the substrate-binding pocket, known as allosteric sites. opentextbc.ca

Beyond pyrimidine metabolizing enzymes, certain derivatives of this compound have been shown to inhibit other enzymes. For instance, 1-allyl-3,5-di-ethyl-6-chlorouracil was found to inhibit yeast alcohol dehydrogenase, achieving 50% inhibition at a concentration of 1.14 mM. nih.govpharmaffiliates.comfrontiersin.org

| Inhibitor | Target Enzyme | Inhibition Constant (K_i_) | IC_50_ | Mechanism of Inhibition | Source |

|---|---|---|---|---|---|

| 6-Chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase (from V79 cells) | 0.20 µM | - | Competitive | scispace.com |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase | 165 nM | - | Competitive | nih.gov |

| 1-allyl-3,5-di-ethyl-6-chlorouracil | Yeast Alcohol Dehydrogenase | - | 1.14 mM | Not specified | frontiersin.org |

| Dihydropyrimidone derivatives | Thymidine Phosphorylase | - | 303.5 - 349.9 µM | Non-competitive | opentextbc.ca |

The molecular interactions underpinning the binding of this compound derivatives to target enzymes are based on a combination of shape complementarity and specific non-covalent interactions. For competitive inhibitors of thymidine phosphorylase, the uracil core serves as a scaffold that mimics the natural substrate.

Molecular docking and structural studies reveal that substituents on the this compound ring are crucial for high-affinity binding. In the case of thymidine phosphorylase, the inhibitor-binding site contains a hydrophobic pocket. scispace.com The potency of 5-substituted-6-chlorouracils is significantly increased when the C5 substituent is a hydrophobic group, such as a cyclopentenyl ring, which can favorably occupy this pocket. scispace.com This suggests that van der Waals forces and hydrophobic interactions are key drivers of binding affinity.

The chlorine atom at the C6 position itself plays a significant role. Its electron-withdrawing nature can alter the electronic distribution of the pyrimidine ring, potentially influencing hydrogen bonding patterns with active site residues. researchgate.net Furthermore, halogenation at the C6 position has been noted to enhance binding to uracil-processing enzymes in general. nih.gov In some cases, reactive groups attached to the uracil scaffold, such as a chloromethyl group, can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine or histidine) in the enzyme's active site, leading to irreversible inhibition. nih.gov

Inhibition Kinetics and Mechanisms of Pyrimidine Metabolizing Enzymes by this compound

Cellular Uptake and Transport Mechanisms of this compound

For this compound to exert its intracellular effects, it must first cross the cell membrane. As a hydrophilic molecule, simple diffusion across the lipid bilayer is expected to be slow. frontiersin.orgpressbooks.pub Therefore, its entry into cells is likely mediated by specific membrane transport proteins.

Mammalian cells possess a suite of nucleoside and nucleobase transporters that facilitate the uptake of essential precursors for nucleic acid synthesis. frontiersin.org The human equilibrative nucleoside transporters, hENT1 and hENT2, are known to transport a wide range of purine and pyrimidine nucleosides. nih.gov Importantly, these transporters also facilitate the movement of nucleobases. nih.gov Studies have demonstrated that hENT1 and hENT2 can transport uracil and the structurally related anticancer drug 5-fluorouracil (B62378). nih.govfrontiersin.org Given these precedents, it is highly probable that this compound utilizes these or similar equilibrative or concentrative nucleoside/nucleobase transporters to gain entry into mammalian cells. The transport would likely occur via facilitated diffusion, driven by the concentration gradient of the compound across the cell membrane. opentextbc.calibretexts.org

Interestingly, the efficiency of such transport can be highly species-specific. In the protozoan parasites Trypanosoma brucei brucei and Leishmania major, the primary uracil transporters (U1 and LmU1, respectively) show little to no affinity for the related compound 5-chlorouracil, indicating that it is not effectively transported by these specific carriers in those organisms. unacademy.comneb.com

In contrast, studies on novel pyrimidine-morpholine hybrids derived from 3-Methyl-6-chlorouracil have shown that these derivatives possess favorable permeability in cell culture models, suggesting moderate absorption and the ability to cross cellular barriers. portlandpress.com These studies also noted that such compounds may be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pump foreign substances out of cells. portlandpress.com

Impact of this compound on Cellular Regulatory Pathways and Signaling Networks

Beyond direct enzyme inhibition, this compound and its derivatives can exert broader effects by modulating complex cellular regulatory pathways and signaling networks. These interactions can lead to significant changes in cell behavior, including proliferation, angiogenesis, and immune responses.

One of the most significant impacts is mediated through the inhibition of thymidine phosphorylase (TP). As TP is identical to the platelet-derived endothelial cell growth factor (PD-ECGF), its enzymatic activity is directly linked to angiogenesis—the formation of new blood vessels. nih.gov By inhibiting TP, this compound derivatives can block this proangiogenic signaling, leading to reduced tumor vascularization and growth. nih.gov This mechanism places TP inhibitors as modulators of the tumor microenvironment, and their activity can be additive with agents that target other angiogenic pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

A distinct and notable signaling role has been identified for 6-aminouracil (B15529) derivatives synthesized from this compound. researchgate.net These compounds have been found to act as potent agonists for GPR84, an orphan G protein-coupled receptor (GPCR) primarily expressed on immune cells and involved in inflammation. researchgate.net Activation of GPR84, which is a G_i_-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net This modulation of the cAMP signaling pathway can alter inflammatory and immune responses. Furthermore, some of these derivatives exhibit biased agonism, preferentially activating the G_i_ pathway over the β-arrestin recruitment pathway, which could lead to distinct downstream signaling outcomes and pharmacological profiles. researchgate.net

While not demonstrated directly for this compound, other chlorinated nucleosides have been shown to induce cellular stress responses. slideshare.net For example, 8-chloroadenosine (B1666358) can activate the Unfolded Protein Response (UPR) and the Nrf2 antioxidant response pathway, indicating that chlorinated nucleobases can trigger broad stress-related signaling cascades that impact cell survival and gene expression. slideshare.net

Structural Biology and Computational Studies of 6 Chlorouracil

X-ray Crystallographic Analysis of 6-Chlorouracil (B25721) and its Complexes with Biomolecules

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.orgnih.govthepharmajournal.com In this method, a beam of X-rays is directed at a crystal, causing the beam to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the positions of atoms and the bonds between them. wikipedia.org This technique has been fundamental in understanding the structure of a vast array of molecules, from simple inorganic salts to complex biological macromolecules like proteins and DNA. wikipedia.orgnih.govd-nb.info

For this compound, X-ray crystallography has been employed to elucidate its own crystal structure and its interactions when co-crystallized with other molecules. Studies have reported the formation of cocrystals of this compound with various triazine and pyrimidine (B1678525) derivatives. iucr.org These cocrystal structures are stabilized by a network of hydrogen bonds, with the primary framework often built upon R22(8) hydrogen-bonding patterns. iucr.org In some of these cocrystals, additional halogen bonds involving the chlorine atom of this compound and oxygen atoms (Cl⋯O) are observed, which help in the formation of two-dimensional layers. iucr.org

The synthesis and X-ray analysis of 1-benzyl-6-chlorouracil have also been reported, providing further insight into how modifications to the uracil (B121893) ring affect its crystal packing. clockss.org The Crystallography Open Database contains records for the crystal structure of this compound, providing public access to these structural data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of this compound Structures and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique used to determine the content and purity of a sample as well as its molecular structure. In the context of this compound, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its chemical structure and that of its derivatives.

The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows distinct signals corresponding to the protons in the molecule. For instance, broad singlets for the two NH protons are observed at approximately 12.00 ppm and 11.09 ppm, and a singlet for the C5-H proton appears around 5.66 ppm. chemicalbook.com These chemical shifts provide definitive evidence for the presence and electronic environment of these protons.

NMR spectroscopy is also crucial in the characterization of synthesized derivatives of this compound. For example, in the synthesis of 1-benzyl-6-chlorouracil, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the C5-H proton at 5.99 ppm and a multiplet for the benzyl (B1604629) protons between 7.23 and 7.34 ppm, confirming the successful attachment of the benzyl group. researchgate.net Similarly, for 6-amino-substituted uracil derivatives, NMR is used to confirm the structure of the final products. rsc.orgfigshare.com For example, the ¹H-NMR spectrum of 6-((naphth-1-ylmethyl)amino)-2,4(1H,3H)-pyrimidinedione, synthesized from this compound, displays characteristic signals for the naphthyl and uracil protons. figshare.com

The table below summarizes the characteristic ¹H NMR chemical shifts for this compound and one of its derivatives.

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound | DMSO-d₆ | NH | 12.00 | br s |

| NH | 11.09 | br s | ||

| C5-H | 5.66 | s | ||

| 1-Benzyl-6-chlorouracil | DMSO-d₆ | NH | 11.76 | s |

| Aromatic-H | 7.23-7.34 | m | ||

| C5-H | 5.99 | s | ||

| CH₂ | 5.14 | s |

Data sourced from multiple studies. chemicalbook.comresearchgate.net

Mass Spectrometry-Based Characterization of this compound Adducts and Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and structural elucidation of chemical compounds. In the study of this compound and its derivatives, mass spectrometry provides crucial information about their molecular weight and fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound has been determined, and the data is available in the NIST WebBook. nist.govnist.gov Studies using a crossed electron/neutral beams technique have investigated the electron impact ionization of gas-phase this compound. pg.edu.pl A 70 eV electron impact mass spectrum of this compound shows the formation of various fragment ions. pg.edu.pl The appearance energies for the parent ion and the most abundant fragment ions have been measured, providing insights into the molecule's stability and fragmentation pathways upon ionization. pg.edu.pl For instance, the appearance energy for the parent ion (6-ClU)⁺ from this compound is reported to be 9.71 ± 0.05 eV. pg.edu.pl

A notable fragmentation pathway observed in the electron ionization mass spectrum of this compound is the loss of a neutral halogen atom, which is not observed for 5-chlorouracil (B11105). maynoothuniversity.ie This difference in fragmentation highlights the influence of the chlorine atom's position on the stability of the molecular ion. The mass spectra of chlorine-containing compounds are often recognizable by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in M and M+2 peaks. chemguide.co.uk

Mass spectrometry is also extensively used to confirm the successful synthesis of this compound derivatives. For example, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a standard method to verify the molecular formula of newly synthesized compounds. rsc.orghelsinki.firsc.org In the synthesis of 6-substituted uracil analogs, ESI-MS is used to confirm the mass of the final products, such as in the case of 6-(3-phenylimidazolio)-2,4(1H,3H)-pyrimidinedionate and 6-(3-vinylimidazolio)-2,4(1H,3H)-pyrimidinedionate. rsc.org

The table below presents some of the key ions observed in the mass spectrum of this compound.

| m/z (amu) | Ion/Fragment |

| 146/148 | [C₄H₃ClN₂O₂]⁺ (Molecular Ion) |

| 111 | [M - Cl]⁺ |

| 103 | [C₃H₂NO]⁺ |

Data interpreted from findings on electron impact ionization studies. pg.edu.pl

Quantum Mechanical (QM) Calculations of this compound Electronic Properties and Reactivity Profiles

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules. jddtonline.infoarxiv.org These methods allow for the prediction of various molecular parameters, such as optimized geometry, vibrational frequencies, and electronic energy levels. researchgate.netresearchgate.net

For this compound and its derivatives, DFT calculations have been employed to understand their fundamental chemical characteristics. These calculations can predict global reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity and a greater possibility for intramolecular charge transfer. researchgate.netnih.gov Molecules with smaller energy gaps are often considered "soft" and are typically more polarizable and reactive. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable output from QM calculations. researchgate.net The MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how a molecule will interact with other chemical species.

While specific DFT studies focusing solely on this compound are not extensively detailed in the provided results, the principles are demonstrated in studies of similar molecules like 5-chlorouracil and 6-aminouracil (B15529). researchgate.netresearchgate.net For 5-chlorouracil, DFT calculations have been used to analyze its vibrational spectra (Raman and IR) and charge transfer properties. researchgate.netmedscape.com For 6-aminouracil, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine its reactivity parameters and analyze its frontier molecular orbitals. researchgate.net These studies serve as a proxy for the types of computational analyses that can be applied to this compound to elucidate its electronic properties and predict its reactivity.

The following table outlines key parameters that are typically determined through QM calculations and their significance.

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating ability of a molecule. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack. |

Structure-Activity Relationship (SAR) Studies and Ligand-Target Docking of this compound Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, which serves as a versatile starting material, a wide range of derivatives have been synthesized and evaluated to establish these relationships. researchgate.net

Modifications at various positions of the uracil ring have been shown to dramatically affect the biological activity of the resulting compounds. The C6 position, in particular, has been a focal point for derivatization. For example, a series of 6-substituted uracil derivatives were synthesized and tested for their ability to inhibit thymidine (B127349) phosphorylase (TP), an enzyme with angiogenic activity. nih.gov Among these, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC) was identified as a potent and selective competitive inhibitor of TP. nih.gov

Further SAR studies on 6-(ar)alkylamino-substituted uracil derivatives revealed their potential as agonists for the orphan G protein-coupled receptor 84 (GPR84). nih.govacs.org These studies showed that the nature of the substituent at the N1, N3, and N6 positions is critical for activity. For instance, it was suggested that unsubstituted NH functions at all three positions are ideal for potency, with a free NH at the N1-position being particularly important. nih.gov Moving the octylamino substituent from the C6 to the C5 position resulted in a complete loss of activity, highlighting the strict positional requirements for interaction with the receptor. nih.gov

Ligand-target docking is a computational technique that complements experimental SAR studies. It predicts the binding mode and affinity of a ligand to a biological target. For newly synthesized uracil analogs, docking studies have been used to investigate their interactions with targets like HIV-1 reverse transcriptase. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, that are crucial for binding. For example, the hydrogen bond between the 6-amino group of 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil and the amide group of the enzyme was suggested to be important for its anti-HIV activity. researchgate.net

The table below summarizes some key findings from SAR studies of this compound derivatives.

| Derivative Class | Target | Key SAR Finding |

| 6-Amino-substituted uracils | Thymidine Phosphorylase (TP) | 6-(2-aminoethyl)amino-5-chlorouracil is a potent inhibitor. |

| 6-(Ar)alkylamino-substituted uracils | GPR84 | Unsubstituted N1-H, N3-H, and N6-H are generally preferred for activity. nih.gov |

| 1,3,6-Trisubstituted uracils | HIV-1 Reverse Transcriptase | A hydrogen bond from the 6-amino group to the enzyme is important for activity. researchgate.net |

| 5-Substituted 6-chlorouracils | Various (e.g., anticancer) | Modifications at the C5 position can significantly alter biological activity. ontosight.aiontosight.ai |

These studies collectively demonstrate that this compound is a valuable scaffold for developing biologically active compounds, and that a combination of synthetic chemistry, biological testing, and computational modeling is essential for optimizing their therapeutic potential.

Applications of 6 Chlorouracil As a Research Tool and Precursor in Chemical Biology

Design and Development of 6-Chlorouracil-Based Prodrugs for Mechanistic Research

The development of prodrugs represents a strategic approach in medicinal chemistry to overcome limitations of a parent drug, such as poor solubility or inefficient delivery. In the context of mechanistic research, prodrugs can be designed to ensure the effective delivery of a specific inhibitor to its target, allowing for a clearer understanding of its biological function. While This compound (B25721) is typically a precursor to a final active molecule, the derivatives synthesized from it can be further modified into prodrugs to study their mechanism of action.

A key example involves derivatives of 6-anilinouracils, which are potent inhibitors of bacterial DNA polymerase IIIC. The parent drugs, synthesized from this compound precursors, can exhibit low aqueous solubility, complicating their use in biological assays and in vivo models. To address this, a prodrug strategy has been developed where an N-linked substituent on the uracil (B121893) derivative includes an ester group. For instance, a valine amino acid can be linked via an ester bond to a hydroxyl group on the N-alkyl side chain of the 6-anilinouracil (B3066259) derivative.

This modification renders the compound significantly more water-soluble. Upon administration, endogenous esterase enzymes cleave the ester bond, releasing the active drug with its terminal hydroxyl group intact at the site of action. This approach allows researchers to achieve effective concentrations of the inhibitor, enabling detailed mechanistic studies of how 6-anilinouracils interfere with bacterial DNA replication by trapping the polymerase on the DNA template. The design of such prodrugs is therefore a critical tool for validating the therapeutic concept and exploring the structure-activity relationships of this class of inhibitors, which originated from this compound.

Utilization of this compound as a Mechanistic Probe in Biochemical Assays

The unique chemical properties of this compound and its immediate derivatives make them valuable tools for probing the mechanisms of various biological processes and enzymes. Its utility as a mechanistic probe stems from the electrophilic nature of the C6 carbon and the reactivity of the chlorine substituent, which can facilitate interactions and covalent modifications within the active sites of enzymes.

This compound has been identified as a potential inhibitor of enzymes such as yeast alcohol dehydrogenase and DNA repair glycosylases. Its structural similarity to the natural base uracil allows it to be recognized by uracil-processing enzymes. Halogenation at the C6 position can enhance binding to these enzymes, making it a useful scaffold for designing more potent inhibitors to study enzyme function. For example, derivatives like 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) have been synthesized and identified as highly potent competitive inhibitors of thymidine (B127349) phosphorylase (TP). Using such specific inhibitors in biochemical assays helps to elucidate the precise role of TP in physiological and pathological processes, such as its contribution to angiogenesis in tumors.

A closely related derivative, 6-(chloromethyl)uracil (B101096), serves as an even more reactive probe. The chloromethyl group is a potent alkylating agent, capable of forming stable covalent bonds with nucleophilic residues (e.g., amino acids in proteins or nucleotides in DNA) under physiological conditions. This reactivity allows it to act as a mechanism-based inhibitor, where the enzyme itself catalyzes the formation of a reactive species that leads to its own irreversible inactivation. This "suicide inactivation" is a powerful technique for identifying and characterizing the active site residues and catalytic mechanism of an enzyme. By using 6-(chloromethyl)uracil as a probe, researchers can gain detailed insights into the structure-function relationships of enzymes involved in pyrimidine (B1678525) metabolism and DNA repair.

The table below details enzymes that can be studied using this compound or its direct derivatives as mechanistic probes.

| Probe Compound | Target Enzyme/Process | Mechanism of Probing | Research Application | Reference |

| This compound | DNA Repair Glycosylases | Potential competitive inhibition; enhanced binding due to C6-halogenation. | Studying the mechanism of DNA repair pathways. | |

| 6-(2-aminoethyl)amino-5-chlorouracil | Thymidine Phosphorylase (TP) | Potent competitive inhibition of catalytic activity. | Investigating the role of TP in tumor angiogenesis. | |

| This compound | Yeast Alcohol Dehydrogenase (ADH-H) | Inhibition of enzyme activity. | Exploring the active site and inhibitory mechanisms of ADH-H. | |

| 6-(Chloromethyl)uracil | Uracil-Processing Enzymes | Covalent modification (alkylation) of nucleophilic active site residues. | Mechanism-based inhibition studies; active site mapping. |

Contributions of this compound to the Development of Antimetabolite Research Paradigms

This compound, as a member of the halogenated pyrimidine family, has played a foundational role in the development of antimetabolite research paradigms, particularly in the field of oncology. The core principle of antimetabolite therapy is to use a molecule that mimics a natural metabolite to disrupt essential biochemical pathways. Pyrimidine analogues, including derivatives of this compound, are structurally similar to the endogenous nucleobases (uracil, cytosine, thymine) required for DNA and RNA synthesis.

The introduction of a halogen atom to the pyrimidine ring, as in this compound and its more famous isomer 5-fluorouracil (B62378), was a critical step in creating effective antimetabolites. These compounds can be processed by cellular enzymes and incorporated into metabolic pathways, where they inhibit key enzymes or get integrated into nucleic acids, ultimately leading to DNA damage and cell death. The success of this strategy established a major paradigm in cancer chemotherapy: targeting the machinery of DNA synthesis, which is hyperactive in rapidly proliferating cancer cells. Research into the synthesis of fused pyrimidines and other complex heterocycles from this compound is a direct extension of this paradigm, aiming to create next-generation antimetabolites with improved specificity and potency.

Furthermore, the study of halogenated pyrimidines contributed to the paradigm of combination therapy. For instance, these agents were investigated as radiosensitizers. By incorporating into the DNA of tumor cells, they can make the cells more susceptible to damage from radiation therapy. This created a new therapeutic strategy of combining antimetabolites with radiation to enhance treatment efficacy, a concept that remains highly relevant today. The continued use of this compound as a precursor for developing novel inhibitors of enzymes like thymidine phosphorylase and DNA polymerase demonstrates the enduring legacy of the antimetabolite paradigm it helped to establish.

Historical Perspectives and Evolution of Research on 6 Chlorouracil

Historical Context of Halogenated Pyrimidine (B1678525) Discovery and Early Research

The study of pyrimidines, a class of heterocyclic aromatic organic compounds, began in earnest in the late 19th and early 20th centuries. The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.org However, derivatives like alloxan (B1665706) were known much earlier. wikipedia.org The systematic investigation of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org

The introduction of halogen atoms to the pyrimidine ring marked a significant step in the exploration of these compounds, driven by the quest for new therapeutic agents. Early research into halogenated pyrimidines was often linked to the study of nucleic acids, where the natural pyrimidine bases—cytosine, thymine, and uracil (B121893)—play a fundamental role. wikipedia.orgresearchgate.net The discovery that halogenated analogs of these bases could have profound biological effects spurred further investigation. For instance, 5-bromodeoxyuridine was found over four decades ago to enhance the effects of radiotherapy. aip.org

While the initial focus was often on the 5-position of the uracil ring, as seen with the development of the anticancer drug 5-fluorouracil (B62378), the synthesis and properties of 6-halogenated derivatives also garnered attention. researchgate.net The synthesis of 6-chlorouracil (B25721) itself can be achieved through methods such as the alkaline hydrolysis of 2,4,6-trichloropyrimidine (B138864). researchgate.netchemicalbook.com This foundational work laid the groundwork for future, more detailed studies into the specific properties and applications of this compound.

Key Discoveries and Methodological Advancements in this compound Studies

Research on this compound has been marked by several key discoveries and the continuous refinement of analytical and synthetic methodologies. A significant area of discovery has been its role as a versatile intermediate in the synthesis of a wide array of more complex molecules. innospk.comchemimpex.com The chlorine atom at the 6-position is a key feature, allowing for nucleophilic substitution reactions to introduce various functional groups onto the uracil ring. innospk.comresearchgate.net

Methodological advancements have been crucial in unlocking the potential of this compound. Early synthetic routes have been optimized over time to improve yields and purity. Modern synthetic approaches focus on efficiency and sustainability, sometimes employing greener, solvent-free conditions. pmarketresearch.comscialert.net For instance, one documented synthesis of this compound involves the reaction of 2,4,6-trichloropyrimidine with sodium hydroxide (B78521) in water, followed by acidification. chemicalbook.com

The development of advanced analytical techniques has been instrumental in characterizing this compound and its derivatives. Spectroscopic methods, such as NMR and IR, are routinely used to confirm the structure of newly synthesized compounds. chemicalbook.com X-ray crystallography has provided detailed insights into the three-dimensional structure of this compound-containing compounds, revealing important information about their solid-state interactions. researchgate.netacs.org Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy have been used to study the interaction of this compound with metal ions. researchgate.netresearchgate.net

A significant breakthrough in the study of this compound was the discovery of its inhibitory activity against certain enzymes. Notably, it has been identified as an inhibitor of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis and cancer. acs.orgnih.gov This discovery opened up a new avenue of research focused on designing and synthesizing this compound derivatives as potential therapeutic agents. acs.orgnih.gov

Interdisciplinary Contributions to the Understanding of this compound

The comprehensive understanding of this compound has been greatly enriched by contributions from a variety of scientific disciplines, including organic chemistry, biochemistry, medicinal chemistry, and computational chemistry.

Organic Chemistry: Organic chemists have been instrumental in developing and refining the synthetic routes to this compound and its numerous derivatives. chemicalbook.comresearchgate.netnih.gov They have explored a wide range of reaction conditions and starting materials to achieve efficient and selective syntheses. actascientific.comnih.gov For example, the synthesis of 6-substituted uracil derivatives often starts from this compound, highlighting its importance as a building block. researchgate.net

Biochemistry: Biochemists have investigated the interactions of this compound and its derivatives with biological macromolecules. innospk.comontosight.ai A major focus has been on its role as an enzyme inhibitor. acs.orgchemicalbook.com Studies have shown that this compound can inhibit enzymes such as yeast alcohol dehydrogenase and DNA repair glycosylases. chemicalbook.com Furthermore, its derivatives have been extensively studied as inhibitors of thymidine phosphorylase. acs.orgnih.gov

Medicinal Chemistry: Medicinal chemists have leveraged the chemical versatility of this compound to design and synthesize novel compounds with potential therapeutic applications. acs.orgnih.govguidechem.com By modifying the structure of this compound, they have been able to explore structure-activity relationships and optimize the biological activity of these compounds. researchgate.netacs.org This has led to the discovery of potent inhibitors of thymidine phosphorylase with potential applications in cancer therapy. acs.orgnih.gov

Computational Chemistry: Computational chemists have employed theoretical models to understand the properties and reactivity of this compound at the molecular level. chemscene.comresearchgate.netnih.gov Density functional theory (DFT) calculations have been used to investigate the electronic structure and reactivity of this compound and its derivatives. nih.govfrontiersin.org Molecular docking and molecular dynamics simulations have been used to predict and analyze the binding of these compounds to their biological targets, such as enzymes. nih.govresearchgate.net These computational studies provide valuable insights that can guide the design of new and more effective compounds.

Evolution of Theoretical Models Explaining this compound's Biological Activity

The understanding of how this compound and its derivatives exert their biological effects has evolved alongside advancements in theoretical and computational chemistry. Early models were likely based on simple structure-activity relationships, drawing correlations between chemical modifications and observed biological activity.

More sophisticated theoretical models have since been developed to provide a more detailed picture. Quantum chemical calculations, such as those based on density functional theory (DFT), have been employed to investigate the electronic properties of this compound. nih.govfrontiersin.org These studies can help to explain its reactivity and how it interacts with other molecules. For instance, the electron-withdrawing nature of the chlorine atom can influence the acidity of the N1-H bond, facilitating certain reactions. researchgate.net

A significant focus of theoretical modeling has been on explaining the inhibitory activity of this compound derivatives against enzymes like thymidine phosphorylase. Molecular docking simulations are used to predict the binding mode of these inhibitors within the active site of the enzyme. nih.govresearchgate.net These models can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net

Molecular dynamics (MD) simulations take these static models a step further by simulating the dynamic behavior of the inhibitor-enzyme complex over time. nih.govresearchgate.net This can provide insights into the stability of the complex and the conformational changes that may occur upon binding.

The integration of these computational models with experimental data from X-ray crystallography and enzyme kinetics has been crucial in developing a comprehensive understanding of the biological activity of this compound derivatives. This synergy allows researchers to refine their hypotheses and design new compounds with improved potency and selectivity. acs.orgnih.gov

Future Directions and Emerging Research Frontiers for 6 Chlorouracil

Exploration of Unconventional Reactivity and Catalysis Involving 6-Chlorouracil (B25721)

Future research is increasingly focused on moving beyond classical substitution reactions to explore more novel and efficient transformations of this compound. A significant area of interest is the use of advanced catalytic systems to achieve transformations that are otherwise difficult, with a strong emphasis on green chemistry principles.

One promising approach involves the use of base-metal catalysis. For instance, nickel(II)-catalyzed isocyanide insertion has been successfully employed to convert N-uracil-amidines, readily derived from 6-chlorouracils, into densely functionalized pyrimidouracils. acs.org This method provides efficient access to complex heterocyclic structures that are of interest in medicinal chemistry. acs.org The proposed mechanism involves the initial formation of a C-amidinonickel intermediate, followed by C-H functionalization, oxidation, and reductive elimination to regenerate the catalyst. acs.org

The development of greener synthesis methods is another critical frontier. Japan's investment in enzymatic catalysis for this compound production highlights a shift towards more sustainable manufacturing processes. pmarketresearch.com These methods can yield high-purity compounds suitable for pharmaceutical applications while minimizing environmental impact. pmarketresearch.com Furthermore, microwave-assisted synthesis has demonstrated considerable potential for accelerating reactions and improving yields. In one study, the substitution of the chlorine atom in this compound with ribitylamine saw a 10-fold increase in reaction yield when conducted in a microwave reactor compared to conventional heating. biorxiv.org

The versatility of this compound as a precursor is also being exploited in metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents at the C6 position, including arylsulfanyl, arylselanyl, and benzyl (B1604629) groups. researchgate.net These reactions significantly expand the chemical space accessible from this simple starting material, enabling the synthesis of diverse compound libraries for screening and development. researchgate.netacs.org

Table 1: Comparison of Catalytic Methods for this compound Derivatives

| Catalytic Method | Reactants/Precursors | Products | Key Advantages | Reference |

|---|---|---|---|---|

| Nickel(II) Catalysis | N-uracil-amidines (from this compound), Isocyanides | Functionalized Pyrimidouracils | Efficient access to complex fused heterocycles | acs.org |

| Enzymatic Catalysis | This compound precursors | High-purity this compound | Green synthesis, high-purity for pharma applications | pmarketresearch.com |

| Microwave-Assisted | This compound, Ribitylamine | Ribitylaminouracil | 10-fold increased yield, reduced reaction time | biorxiv.org |

| Palladium-mediated C-N Coupling | 5-chlorouracil (B11105), 2-aminoethyl group | 6-(2-Aminoethyl)amino-5-chlorouracil (B1219730) | Theoretical route for direct amination (less documented) | |

Advanced Computational and Machine Learning Approaches in this compound Research

Computational chemistry and artificial intelligence are poised to revolutionize the study of this compound and its derivatives. These advanced tools offer unprecedented opportunities to predict reactivity, understand biological interactions, and accelerate the design of new molecules with desired properties.

Density Functional Theory (DFT) is a powerful tool being used to investigate the electronic structure and reactivity of this compound derivatives. nih.govresearchgate.net DFT calculations can model transition states and activation energies for reactions, providing mechanistic insights that complement experimental findings. nih.gov For example, DFT has been used to study the reactivity descriptors of novel uracil-azole hybrids synthesized from 3-methyl-6-chlorouracil, helping to explain their cytotoxic activity. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are invaluable for studying how this compound-based ligands interact with biological macromolecules. nih.govresearchgate.net These simulations can predict binding modes and affinities, guiding the rational design of more potent and selective inhibitors. In a recent study, docking simulations showed that a novel uracil-azole derivative binds effectively to the active site of the Epidermal Growth Factor Receptor (EGFR), forming a stable complex, which correlated with its observed anticancer activity. nih.govresearchgate.net Furthermore, infrared multiple photon dissociation (IRMPD) action spectroscopy, combined with theoretical calculations, has been used to examine the gas-phase structures of protonated this compound, revealing that protonation can induce tautomerization to non-canonical forms, which may alter its reactivity and biological function. nih.gov

Table 2: Computational and Machine Learning Techniques in Uracil (B121893) Derivative Research

| Technique | Application | Insights Gained | Reference |

|---|---|---|---|